Cas no 365426-93-3 (3-(4-Trifluoromethylphenyl)phenol)
3-(4-Trifluoromethylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-ol
- [1,1'-Biphenyl]-3-ol, 4'-(trifluoromethyl)-
- 3-[4-(trifluoromethyl)phenyl]phenol
- 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-3-OL
- 3-(4-Trifluoromethylphenyl)phenol
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- MDL: MFCD06802315
- Inchi: InChI=1S/C13H9F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8,17H
- InChI Key: ADMXVFQXBMAXJX-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F
Computed Properties
- Exact Mass: 238.06057
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 20.23
3-(4-Trifluoromethylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM280956-5g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-ol |
365426-93-3 | 95% | 5g |
$320 | 2023-03-05 | |
| abcr | AB318917-1 g |
3-(4-Trifluoromethylphenyl)phenol, 95%; . |
365426-93-3 | 95% | 1g |
€246.00 | 2023-06-21 | |
| abcr | AB318917-5 g |
3-(4-Trifluoromethylphenyl)phenol, 95%; . |
365426-93-3 | 95% | 5g |
€654.00 | 2023-06-21 | |
| TRC | T896333-50mg |
3-(4-Trifluoromethylphenyl)phenol |
365426-93-3 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T896333-100mg |
3-(4-Trifluoromethylphenyl)phenol |
365426-93-3 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T896333-500mg |
3-(4-Trifluoromethylphenyl)phenol |
365426-93-3 | 500mg |
$ 160.00 | 2022-06-02 | ||
| abcr | AB318917-1g |
3-(4-Trifluoromethylphenyl)phenol, 95%; . |
365426-93-3 | 95% | 1g |
€246.00 | 2025-04-19 | |
| abcr | AB318917-5g |
3-(4-Trifluoromethylphenyl)phenol, 95%; . |
365426-93-3 | 95% | 5g |
€654.00 | 2025-04-19 | |
| A2B Chem LLC | AF87740-1g |
3-(4-Trifluoromethylphenyl)phenol |
365426-93-3 | 98% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AF87740-5g |
3-(4-Trifluoromethylphenyl)phenol |
365426-93-3 | 98% | 5g |
$402.00 | 2024-04-20 |
3-(4-Trifluoromethylphenyl)phenol Suppliers
3-(4-Trifluoromethylphenyl)phenol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-(4-Trifluoromethylphenyl)phenol
Introduction to 3-(4-Trifluoromethylphenyl)phenol (CAS No: 365426-93-3)
3-(4-Trifluoromethylphenyl)phenol (CAS No: 365426-93-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound, characterized by its unique molecular structure, has been the subject of extensive research due to its potential applications in drug development, advanced materials, and environmental science. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 3-(4-Trifluoromethylphenyl)phenol.
The molecular structure of 3-(4-Trifluoromethylphenyl)phenol consists of a phenolic group attached to a trifluoromethyl-substituted benzene ring. This arrangement imparts the compound with unique electronic and steric properties, making it highly suitable for various chemical transformations. The trifluoromethyl group (-CF₃), being an electron-withdrawing substituent, significantly influences the reactivity and stability of the molecule. Recent studies have highlighted the importance of such fluorinated aromatic compounds in modulating biological activities and enhancing material properties.
One of the key areas where 3-(4-Trifluoromethylphenyl)phenol has shown promise is in drug discovery. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The phenolic group in the molecule serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 3-(4-Trifluoromethylphenyl)phenol exhibited potent anti-inflammatory and antioxidant activities, making them strong candidates for pharmaceutical applications.
In addition to its pharmacological significance, 3-(4-Trifluoromethylphenyl)phenol has found applications in materials science. Its ability to form stable aromatic systems makes it an ideal precursor for synthesizing advanced polymers and high-performance materials. Recent advancements in polymer chemistry have leveraged this compound to develop thermally stable polymers with improved mechanical properties. These materials are being explored for use in aerospace, electronics, and automotive industries where durability and heat resistance are critical.
The synthesis of 3-(4-Trifluoromethylphenyl)phenol involves a series of well-established organic reactions, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. However, researchers have recently developed more efficient and environmentally friendly methods to synthesize this compound. For example, a green chemistry approach utilizing microwave-assisted synthesis has been reported, which significantly reduces reaction time and minimizes waste generation. Such innovations not only enhance the scalability of production but also align with global sustainability goals.
Another intriguing aspect of 3-(4-Trifluoromethylphenyl)phenol is its role in environmental science. The compound has been studied as a potential adsorbent for removing hazardous pollutants from water bodies. Its hydroxyl group facilitates strong interactions with heavy metal ions and organic contaminants, making it a promising candidate for water purification technologies. Recent research has focused on modifying the surface properties of this compound to enhance its adsorption capacity further.
In conclusion, 3-(4-Trifluoromethylphenyl)phenol (CAS No: 365426-93-3) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset in modern chemistry and materials science. As research continues to uncover new potentials for this compound, it is likely to play an increasingly significant role in addressing global challenges in health care, environmental protection, and industrial innovation.
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